molecular formula C9H8N4O2 B15245343 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde CAS No. 785019-42-3

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B15245343
CAS No.: 785019-42-3
M. Wt: 204.19 g/mol
InChI Key: BXUAXDVNTQYAKC-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the Dimroth rearrangement, which is catalyzed by acids or bases and can be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-temperature cyclization and catalytic rearrangements, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield various aryl-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active site of these kinases, preventing their interaction with substrates and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is unique due to its specific structure, which allows it to act as a selective inhibitor of CDK4 and CDK6. This makes it a promising candidate for the development of new anticancer therapies .

Properties

CAS No.

785019-42-3

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-amino-8-methyl-4-oxopyrido[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C9H8N4O2/c1-13-3-5(4-14)2-6-7(13)11-9(10)12-8(6)15/h2-4H,1H3,(H2,10,12,15)

InChI Key

BXUAXDVNTQYAKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C2C1=NC(=NC2=O)N)C=O

Origin of Product

United States

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